2-(Thian-4-yl)acetic acid 2-(Thian-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 137103-09-4
VCID: VC21294286
InChI: InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
SMILES: C1CSCCC1CC(=O)O
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol

2-(Thian-4-yl)acetic acid

CAS No.: 137103-09-4

Cat. No.: VC21294286

Molecular Formula: C7H12O2S

Molecular Weight: 160.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Thian-4-yl)acetic acid - 137103-09-4

Specification

CAS No. 137103-09-4
Molecular Formula C7H12O2S
Molecular Weight 160.24 g/mol
IUPAC Name 2-(thian-4-yl)acetic acid
Standard InChI InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Standard InChI Key TXNUYSZERASPCT-UHFFFAOYSA-N
SMILES C1CSCCC1CC(=O)O
Canonical SMILES C1CSCCC1CC(=O)O

Introduction

Chemical Identity and Properties

Basic Identification

2-(Thian-4-yl)acetic acid is an organic compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.24 g/mol . It is cataloged with the CAS Registry Number 137103-09-4, which serves as its unique identifier in chemical databases and literature . The compound is also registered with additional identifiers that facilitate its tracking and reference in scientific research as detailed in Table 1.

Table 1: Chemical Identifiers of 2-(Thian-4-yl)acetic acid

Identifier TypeValue
CAS Number137103-09-4
Chemical FormulaC₇H₁₂O₂S
Molecular Weight160.24 g/mol
MDL NumberMFCD16045905
PubChem CID17926402
Standard InChIInChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
InChI KeyTXNUYSZERASPCT-UHFFFAOYSA-N
SMILESC1CSCCC1CC(=O)O

Structural Characteristics

The structure of 2-(Thian-4-yl)acetic acid is characterized by a six-membered thiopyran ring (thian) with a sulfur atom incorporated into the ring structure. The acetic acid moiety (CH₂COOH) is attached to the 4-position of the thian ring. This configuration gives the molecule its distinctive reactivity profile and potential for various chemical transformations. The compound differs from related sulfur-containing heterocycles such as thiazole and thiophene, which feature five-membered rings rather than six-membered rings.

Synthesis and Production Methods

Common Synthetic Routes

Chemical Reactivity and Applications

Typical Reactions

As a carboxylic acid with a sulfur-containing heterocycle, 2-(Thian-4-yl)acetic acid can participate in various chemical reactions typical of both functional groups. The carboxylic acid moiety can undergo standard reactions including:

  • Esterification reactions

  • Amide formation

  • Reduction to alcohols

  • Decarboxylation under specific conditions

The sulfur atom in the thiopyran ring provides additional reactivity, potentially forming bonds with metal ions and participating in coordination chemistry, which may contribute to its biological activities.

Classification TypeCodes and Descriptions
Signal WordWarning
Hazard StatementsH302-H312-H315-H319-H332-H335
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501

The hazard statements indicate that the compound may be harmful if swallowed (H302) or in contact with skin (H312), may cause skin irritation (H315), serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Comparison with Related Compounds

2-(Thian-4-ylidene)acetic acid

A structurally related compound, 2-(Thian-4-ylidene)acetic acid (CAS No.: 1098433-02-3), differs from 2-(Thian-4-yl)acetic acid by containing a double bond between the thian ring and the acetic acid moiety, as indicated by the "ylidene" nomenclature. This structural difference results in a molecular formula of C₇H₁₀O₂S and a slightly lower molecular weight of 158.22 g/mol compared to 2-(Thian-4-yl)acetic acid.

Research Limitations and Future Directions

Current Research Limitations

Based on the available search results, there appears to be limited published research specifically focused on 2-(Thian-4-yl)acetic acid. Most information comes from chemical suppliers rather than peer-reviewed research articles. This suggests potential opportunities for further investigation into the compound's properties and applications.

Future Research Opportunities

Several promising research directions for 2-(Thian-4-yl)acetic acid may include:

  • Detailed investigation of its potential biological activities, particularly antimicrobial and anticancer properties suggested for similar sulfur-containing compounds

  • Exploration of its use as a building block in the synthesis of more complex bioactive molecules

  • Structure-activity relationship studies to understand how modifications to the basic structure affect biological activity

  • Investigation of potential applications in materials science or coordination chemistry leveraging the sulfur atom's properties

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